molecular formula C8H14ClNO B13480364 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride

1-Azabicyclo[3.2.2]nonan-6-one hydrochloride

Cat. No.: B13480364
M. Wt: 175.65 g/mol
InChI Key: INCXGVIOIMYAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride can be synthesized through several methods. One common approach involves the transformation of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions followed by subsequent reduction . Another method includes the use of Diels-Alder reactions to prepare functionalized diarylcyclohexanones, which are then converted to the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acid-base extractions, and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonan-6-one;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c10-8-6-9-4-1-2-7(8)3-5-9;/h7H,1-6H2;1H

InChI Key

INCXGVIOIMYAFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)CC2=O.Cl

Origin of Product

United States

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